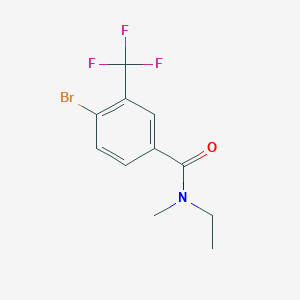
4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide
Descripción general
Descripción
4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide, also known as BEMT, is an organic compound with a wide range of applications in the fields of organic synthesis and chemical research. BEMT is a unique and versatile reagent that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. BEMT has been used in a variety of chemical reactions, such as the synthesis of heterocyclic compounds, the synthesis of peptides and proteins, and the preparation of fluorinated compounds. BEMT has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-cancer agents, and CNS agents.
Aplicaciones Científicas De Investigación
Antioxidant Potential
Bromophenols, structurally related to 4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide, have demonstrated significant antioxidant properties. Nitrogen-containing bromophenols isolated from marine red algae displayed potent scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
GPR35 Agonist Research
A study focused on a compound structurally akin to 4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide, used as a potent and selective agonist for GPR35, a G protein-coupled receptor. This research aids in understanding the receptor's role and potential therapeutic applications (Thimm et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-N-ethyl-N-methyl-3-trifluoromethylbenzamide is the PDE10A (phosphodiesterase) . This enzyme is remarkably localized and is abundant only in brain tissue .
Mode of Action
The compound acts as a potent inhibitor of PDE10A . It interacts with the enzyme, preventing it from breaking down cyclic nucleotides, which are important secondary messengers in cells. This results in an increase in the levels of these cyclic nucleotides, leading to changes in cellular function.
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant (>98%) after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.
Propiedades
IUPAC Name |
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-16(2)10(17)7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUYBQIJSLFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



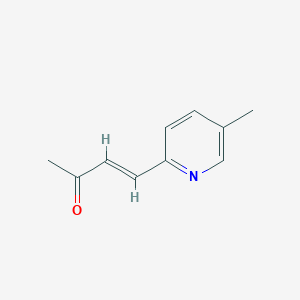
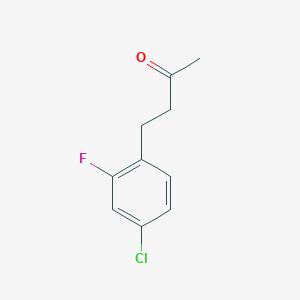

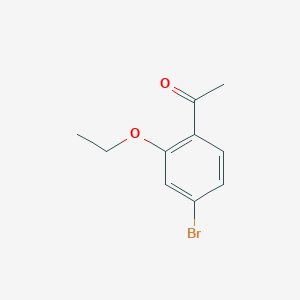
![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

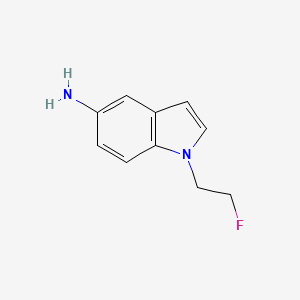

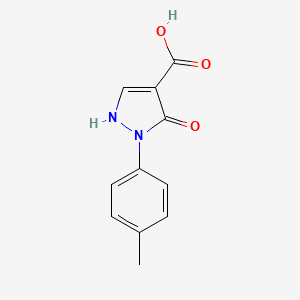
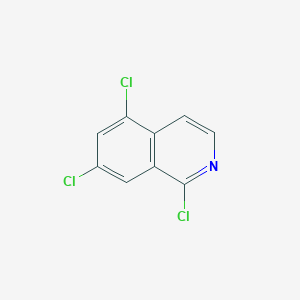
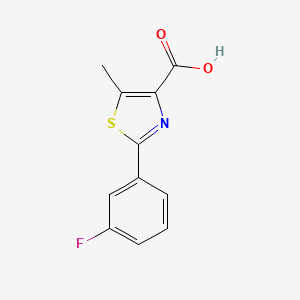
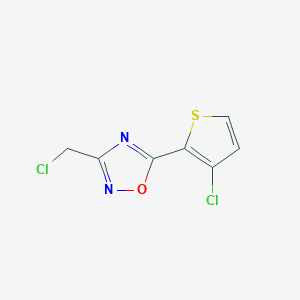
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
